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Compound Focus: Encorafenib

CAS No.: 1269440-17-6

Cat. No.: S548758

Encorafenib Pharmacokinetic Parameters at a Glance

Parameter Value / Finding Conditions / Note

Cmax 72.54 pg/L [1] Single dose in rats; human dose is
300-450 mg QD [2] [3] [4]

Tmax ~2 hours [1] [5] [6] Rapidly absorbed [5] [6]

AUC Data from bioanalytical method: 3.75-150
pg/L linear range for calibration [1] [7]

Half-life (T1/2) ~3.5 to 6 hours (plasma elimination) [5] [6]  Differs from prolonged target
binding half-life (>30 hours) [5]

Oral Bioavailability =~ >86% [8] [5] High fraction absorbed

Primary Metabolite LHY746 (M42.5) via N-dealkylation [8] Formed by CYP3A4; considered
inactive [3] [8]

Protein Binding 86% [6] -
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Parameter Value / Finding Conditions | Note
Route of ~47% feces (5% as parent), ~47% urine Metabolism is primary clearance
Elimination (2% as parent) [8] [6] pathway (~88%) [8]

Key Metabolizing CYP3A4 (83%), CYP2C19 (16%), -

Enzymes CYP2D6 (1%) [2]
Autoinduction Steady-state exposure ~50% lower vs. Due to autoinduction of CYP3A4
single dose [2] [3] metabolism

Detailed Experimental Protocols from Key Studies

The quantitative data in the table above were generated through rigorous bioanalytical and clinical studies.

Below are the methodologies for the core experiments cited.

Bioanalytical Method for Quantifying Encorafenib and
Metabolites

A validated LC-MS/MS method was developed for the simultaneous quantitation of encorafenib and its

combination therapy partner, cetuximab, in plasma [1] [7].

¢ Analytical Platform: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1] [7].
e Chromatography: Specific column and mobile phase details are not provided in the searched articles.
e Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) in positive polarity mode [1].
o Encorafenib: Precursor ion — product ion transition of m/z 540.15 - 369.85 [1].
o Internal Standard: Tofacitinib was used (m/z 313.17 - 221.05) [1].
e Sample Preparation: Involved processing rat plasma samples [1] [7].
e Validation: The method was validated per FDA guidelines, demonstrating excellent linearity, precision,
accuracy, recovery, and stability under various conditions [1] [7].

Mass Balance and Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
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A phase I, open-label study investigated the ADME of encorafenib in healthy male subjects [8].

e Study Design (NCT01436656) : Single-center, open-label study [8].
e Participants: Four healthy male subjects [8].
e Dose: A single oral dose of 100 mg [14C]-radiolabeled encorafenib (90 uCi) [8].
e Data Collection:
o Total radioactivity was measured in blood, plasma, urine, and feces for up to 96 hours post-
dose to determine recovery and mass balance [8].
o Plasma concentrations of unlabeled encorafenib were measured using HPLC-MS/MS to
determine pharmacokinetic parameters [8].
o Metabolites in excreta were profiled and identified using advanced chromatographic techniques

[8].

Clinical Drug-Drug Interaction (DDI) Studies

Several clinical DDI studies were conducted to evaluate the interaction potential of encorafenib, primarily
documented in a phase I study (NCT03864042) [2] [3].

e Study Design: Conducted in patients with BRAF V600-mutant advanced solid tumors [2] [3].

e DDI as "Victim" Drug: The effect of a moderate CYP3A4 inducer (modafinil 400 mg QD) on steady-
state encorafenib PK was evaluated. Plasma concentrations were collected pre- and post-modafinil
co-administration for non-compartmental analysis [3].

e DDI as "Perpetrator” Drug: The effect of steady-state encorafenib on the PK of sensitive probe
substrates like rosuvastatin (for OATP1B1/BCRP transporters) and bupropion (for CYP2B6) was
assessed [2].

Pharmacokinetic-Pharmacodynamic Relationship and
Pathway Visualization

Encorafenib's clinical efficacy is driven not only by its plasma PK but also by its unique target binding

kinetics.

Key Mechanistic Insights
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e Prolonged Target Engagement: Although encorafenib has a relatively short plasma half-life (~6
hours), it exhibits a very long dissociation half-life (T1/2-diss >30 hours) from the BRAF V600E
mutant protein. This means that once the drug binds to its target, it remains bound for an extended
period, leading to sustained pathway inhibition even as plasma levels decline [5].

e Paradoxical MAPK Pathway Activation: Like other BRAF inhibitors, encorafenib can paradoxically
activate the MAPK pathway in BRAF wild-type cells with pre-existing RAS mutations, a class effect
contributing to side effects like cutaneous squamous cell carcinoma. Encorafenib's high "paradox
index" suggests a wider therapeutic window compared to earlier BRAF inhibitors [5].

MAPK Signaling Pathway and Encorafenib Mechanism

The following diagram illustrates the MAPK signaling pathway targeted by encorafenib, showing both its

intended inhibitory action and the paradoxical activation effect.
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References

1. A comprehensive evaluation of a bioanalytical technique for... [pubmed.ncbi.nim.nih.gov]
2. Clinical Evaluation of the Effect of Encorafenib on ... [pmc.ncbi.nim.nih.gov]

3. Evaluation of the effect of modafinil on the pharmacokinetics of... [link.springer.com]

N

. Encorafenib [en.wikipedia.org]

ol

. Development of encorafenib for BRAF-mutated advanced ... [pmc.ncbi.nim.nih.gov]
6. FDA Approves BRAFTOVITM (Encorafenib) and MEKTOVI ... [ascpt.org]

7. A comprehensive evaluation of a bioanalytical technique ... [sciencedirect.com]

8. A phase |, single-center, open-label study to investigate the ... [pmc.nchi.nim.nih.gov]

To cite this document: Smolecule. [Encorafenib pharmacokinetics profile Cmax AUC half-life].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548758#encorafenib-pharmacokinetics-profile-cmax-auc-half-

life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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